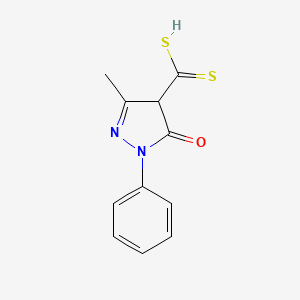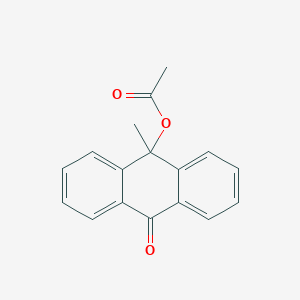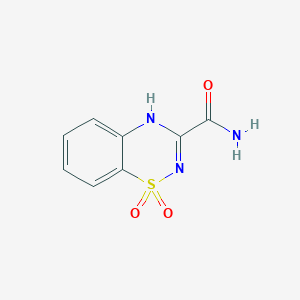
1,1-Dioxo-1,4-dihydro-1lambda~6~,2,4-benzothiadiazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dioxo-1,4-dihydro-1lambda~6~,2,4-benzothiadiazine-3-carboxamide is a heterocyclic compound that belongs to the benzothiadiazine family. This compound is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dioxo-1,4-dihydro-1lambda~6~,2,4-benzothiadiazine-3-carboxamide typically involves the reaction of appropriate amines with sulfonyl chlorides, followed by cyclization . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine . The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors . The use of automated systems and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxo-1,4-dihydro-1lambda~6~,2,4-benzothiadiazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzothiadiazine derivatives.
Scientific Research Applications
1,1-Dioxo-1,4-dihydro-1lambda~6~,2,4-benzothiadiazine-3-carboxamide has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an antihypertensive, antidiabetic, and anticancer agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,1-dioxo-1,4-dihydro-1lambda~6~,2,4-benzothiadiazine-3-carboxamide involves its interaction with various molecular targets and pathways . For instance, it can inhibit specific enzymes or receptors, leading to the modulation of biological processes . The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its efficacy .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Shares a similar core structure but differs in functional groups.
4H-1,2,4-Benzothiadiazine-1,1-dioxide: Another derivative with distinct pharmacological properties.
Uniqueness
1,1-Dioxo-1,4-dihydro-1lambda~6~,2,4-benzothiadiazine-3-carboxamide stands out due to its specific functional groups that enhance its biological activity and selectivity . Its unique structure allows for diverse chemical modifications, making it a versatile compound in drug discovery .
Properties
CAS No. |
57864-76-3 |
|---|---|
Molecular Formula |
C8H7N3O3S |
Molecular Weight |
225.23 g/mol |
IUPAC Name |
1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-3-carboxamide |
InChI |
InChI=1S/C8H7N3O3S/c9-7(12)8-10-5-3-1-2-4-6(5)15(13,14)11-8/h1-4H,(H2,9,12)(H,10,11) |
InChI Key |
YPPKUMIDPFFJAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-lambda~5~-phosphane](/img/structure/B14610047.png)
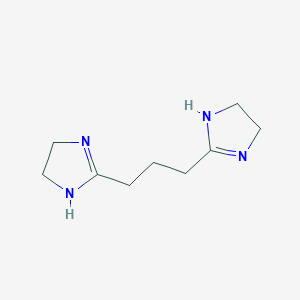
![N-{[4-(Heptyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14610072.png)
![2-[Ethyl(phenyl)amino]ethene-1-sulfonyl fluoride](/img/structure/B14610078.png)
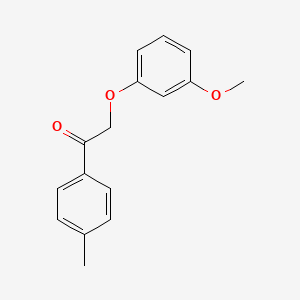
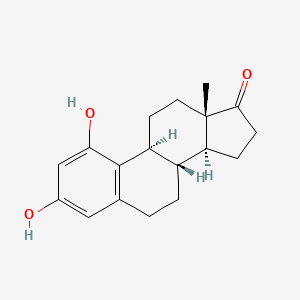
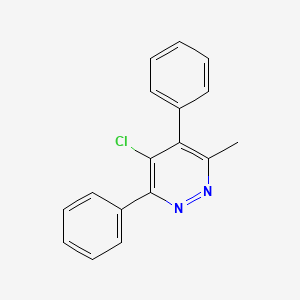
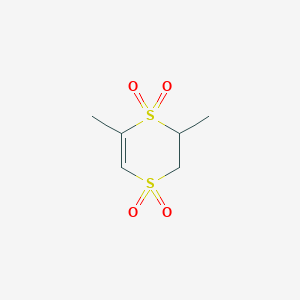

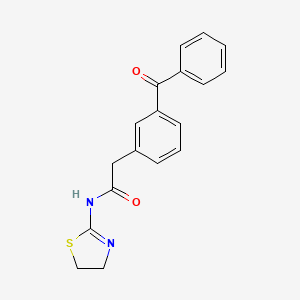
![2-[1-(4-Nitrophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14610107.png)
